molecular formula C14H27ClO B14386244 1-Chlorotetradecan-5-one CAS No. 88016-18-6

1-Chlorotetradecan-5-one

Cat. No.: B14386244
CAS No.: 88016-18-6
M. Wt: 246.81 g/mol
InChI Key: UYTZUXJAASJUQR-UHFFFAOYSA-N
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Description

1-Chlorotetradecan-5-one is a chlorinated aliphatic ketone with a 14-carbon backbone, a chlorine substituent at the terminal carbon (C1), and a ketone group at position 5. Chlorinated ketones generally exhibit higher polarity and reactivity compared to their non-halogenated counterparts, influencing applications in organic synthesis, agrochemicals, or pharmaceuticals .

Properties

CAS No.

88016-18-6

Molecular Formula

C14H27ClO

Molecular Weight

246.81 g/mol

IUPAC Name

1-chlorotetradecan-5-one

InChI

InChI=1S/C14H27ClO/c1-2-3-4-5-6-7-8-11-14(16)12-9-10-13-15/h2-13H2,1H3

InChI Key

UYTZUXJAASJUQR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)CCCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chlorotetradecan-5-one can be synthesized through the chlorination of tetradecan-5-one. One common method involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction typically occurs under reflux conditions, where tetradecan-5-one is treated with thionyl chloride, resulting in the substitution of a hydrogen atom with a chlorine atom at the first carbon position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 1-Chlorotetradecan-5-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of tetradecan-5-one.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Major Products Formed:

    Substitution: Tetradecan-5-one.

    Reduction: 1-Chlorotetradecan-5-ol.

    Oxidation: 1-Chlorotetradecanoic acid.

Scientific Research Applications

1-Chlorotetradecan-5-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying substitution and reduction reactions.

    Biology: The compound can be used in the study of lipid metabolism and the effects of chlorinated ketones on biological systems.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals, particularly in the development of antimicrobial agents.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism by which 1-Chlorotetradecan-5-one exerts its effects involves its interaction with various molecular targets. The chlorine atom and the ketone group play crucial roles in its reactivity. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved include nucleophilic substitution and reduction, leading to the formation of different metabolites that can have biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Phenyltetradecan-1-one (CAS 4497-05-6)

  • Structure : A 14-carbon ketone with a phenyl group at C1 instead of chlorine.
  • Molecular Formula : C20H32O; Molecular Weight : 288.47 g/mol .
  • Key Differences :
    • The phenyl group increases steric bulk and aromaticity, reducing water solubility compared to 1-Chlorotetradecan-5-one.
    • The ketone at C1 (vs. C5) alters reactivity; phenyl-substituted ketones are often used in polymer precursors or fragrance synthesis .

4-Chloro-1-phenyldec-3-en-5-one (CAS 143328-55-6)

  • Structure: A 10-carbon chain with a chlorine at C4, a phenyl group at C1, and a conjugated enone system (C3 double bond, ketone at C5).
  • Molecular Formula: Not explicitly stated; estimated C16H19ClO.
  • Key Differences: The shorter chain length and conjugated enone system enhance electrophilicity, making it more reactive in Michael addition reactions.

5-Chloro-2-methyl-4-isothiazolin-3-one

  • Structure: A heterocyclic chlorinated ketone with an isothiazolinone core.
  • Key Differences :
    • The heterocyclic structure confers antimicrobial properties, unlike linear aliphatic ketones like this compound.
    • Requires stringent handling (e.g., EN 374-certified gloves, respiratory protection) due to high toxicity .

1-Tetradecene (C14H28)

  • Structure : A linear alkene without functional groups.
  • Key Differences :
    • Lacks chlorine and ketone groups, resulting in lower polarity and reactivity.
    • Industrial applications focus on polymer production rather than specialized synthesis .

Data Table: Comparative Analysis

Property This compound (Hypothetical) 1-Phenyltetradecan-1-one 4-Chloro-1-phenyldec-3-en-5-one 5-Chloro-2-methyl-4-isothiazolin-3-one
Molecular Formula C14H27ClO C20H32O C16H19ClO C4H4ClNOS
Molecular Weight ~246.82 g/mol 288.47 g/mol ~262.77 g/mol 149.60 g/mol
Functional Groups Cl, ketone Phenyl, ketone Cl, phenyl, enone Cl, isothiazolinone
Key Applications Organic synthesis intermediate Fragrances, polymers Reactive electrophile Biocide, preservative
Safety Measures Likely requires gloves/eye protection General lab precautions Skin/eye protection Full PPE, respiratory protection

Research Findings and Implications

  • Reactivity: Chlorinated ketones (e.g., 4-chloro-1-phenyldec-3-en-5-one) undergo nucleophilic substitution more readily than non-chlorinated analogs due to the electron-withdrawing effect of chlorine .
  • Toxicity : Chlorinated compounds like 5-Chloro-2-methyl-4-isothiazolin-3-one exhibit acute toxicity, necessitating strict regulatory compliance in industrial settings .
  • Stability : Technical mixtures of chlorinated compounds (e.g., chlordane) show variable physicochemical properties over time, highlighting challenges in standardizing chlorinated ketone formulations .

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